2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: Finally, the thioether derivative is reacted with an appropriate acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It may be used as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to the inhibition of biological processes essential for the survival of microorganisms or cancer cells. The exact pathways and targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
- 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide
- 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide
Uniqueness
The uniqueness of 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide lies in its specific substitution pattern on the aromatic rings and the presence of both oxadiazole and thioether functionalities
Properties
Molecular Formula |
C18H16ClN3O4S |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H16ClN3O4S/c1-24-11-7-8-15(25-2)14(9-11)20-16(23)10-27-18-22-21-17(26-18)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,23) |
InChI Key |
MGIJSTCKUOWHOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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